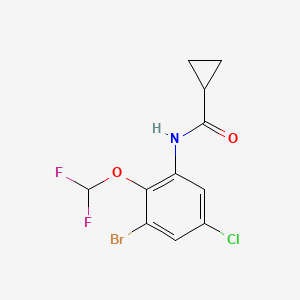
n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H9BrClF2NO2 It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with bromine, chlorine, and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents (bromine, chlorine, and difluoromethoxy groups) through electrophilic aromatic substitution reactions.
Cyclopropanation: The phenyl ring is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagent to form the cyclopropane ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.
Substitution: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dehalogenated compounds.
Substitution: Phenyl derivatives with different substituents replacing the halogens.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology:
Biochemical Probes: Utilized as a probe to study biological pathways and interactions due to its unique structure.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry:
Material Science: Explored for use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-2-methylpropanamide
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-3,5-dimethylbenzamide
- n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)-2-(4-methoxyphenyl)acetamide
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the phenyl ring or the cyclopropane ring.
- Reactivity: The presence of different substituents can influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its specific structure and properties, making n-(3-Bromo-5-chloro-2-(difluoromethoxy)phenyl)cyclopropanecarboxamide unique in its potential uses and effects.
Propriétés
Formule moléculaire |
C11H9BrClF2NO2 |
|---|---|
Poids moléculaire |
340.55 g/mol |
Nom IUPAC |
N-[3-bromo-5-chloro-2-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9BrClF2NO2/c12-7-3-6(13)4-8(9(7)18-11(14)15)16-10(17)5-1-2-5/h3-5,11H,1-2H2,(H,16,17) |
Clé InChI |
MSXGBZQWWSZCOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=C(C(=CC(=C2)Cl)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
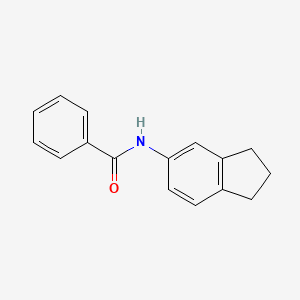
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)

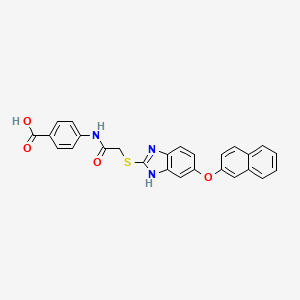
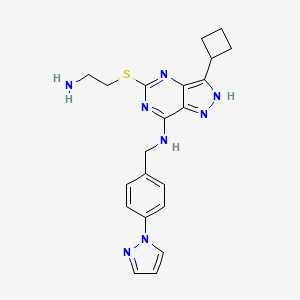
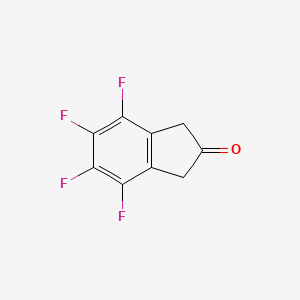
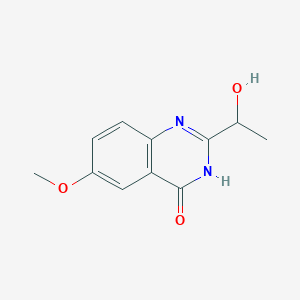
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
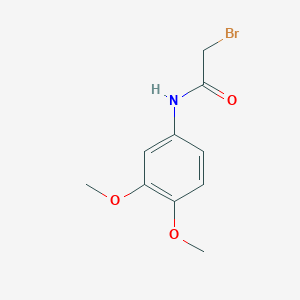
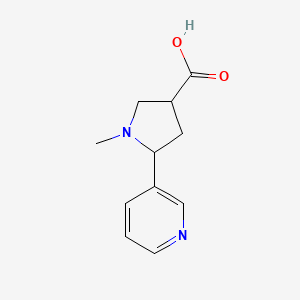
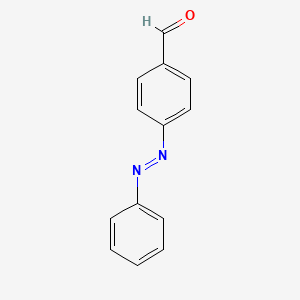
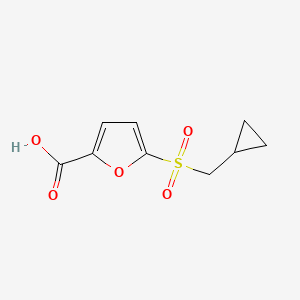
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
